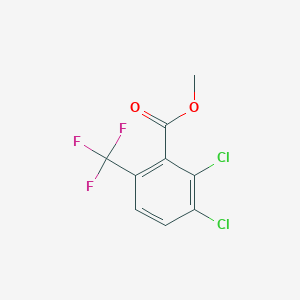
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate
Descripción general
Descripción
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-6-(trifluoromethyl)benzoate typically involves the esterification of 2,3-dichloro-6-trifluoromethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-dichloro-6-trifluoromethylbenzyl alcohol.
Oxidation: 2,3-dichloro-6-trifluoromethylbenzoic acid.
Aplicaciones Científicas De Investigación
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2,3-dichloro-6-(trifluoromethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-dichlorobenzoate
- Methyl 2,3-difluorobenzoate
- Methyl 2,3-dichloro-4-trifluoromethylbenzoate
Uniqueness
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H5Cl2F3O2 |
|---|---|
Peso molecular |
273.03 g/mol |
Nombre IUPAC |
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3 |
Clave InChI |
RSPHKBDWSVABGK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
![1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(1-methyl-1-phenylethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B8540554.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B8540575.png)



![1-Bromo-8-[(8-bromooctyl)disulfanyl]octane](/img/structure/B8540610.png)
![2-Nitro-5-[(3-phenylpropyl)sulfanyl]aniline](/img/structure/B8540619.png)


![Carbamic acid,[2-amino-5-[methyl(1-methylethyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8540634.png)

